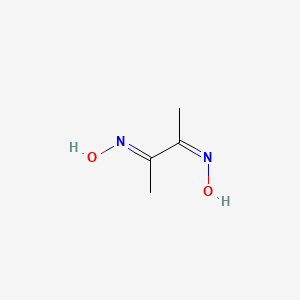

2,3-Di(hydroxyimino)butane

説明

Contextualization of Vicinal Dioximes in Coordination Chemistry

Vicinal dioximes, or 1,2-dioximes, are a class of organic compounds characterized by the presence of two hydroxylamino (=NOH) groups attached to adjacent carbon atoms. This structural arrangement makes them exceptional chelating agents, particularly for transition metal ions. acs.org The two nitrogen atoms of the dioxime can donate their lone pairs of electrons to a metal center, forming a stable five-membered chelate ring.

The acidity of the oxime protons allows for the formation of anionic ligands upon deprotonation, further enhancing their coordination ability. These deprotonated dioxime ligands, known as oximates, can form strong intramolecular hydrogen bonds within their metal complexes, leading to the formation of a pseudo-macrocyclic structure that imparts significant stability. wikipedia.org The versatility of vicinal dioximes allows them to form square-planar, square-pyramidal, or octahedral complexes, depending on the metal ion and reaction conditions. acs.orgdocbrown.info

Historical Development of Research on 2,3-Di(hydroxyimino)butane (Dimethylglyoxime) and Analogues

The history of 2,3-di(hydroxyimino)butane is intrinsically linked to the pioneering work of the Russian chemist Lev Aleksandrovich Chugaev. In 1905, Chugaev reported that dimethylglyoxime (B607122) could be used as a highly sensitive and specific reagent for the detection and quantification of nickel(II) ions. wikipedia.orgencyclopedia.comthefreedictionary.comsenescyt.gob.ec This discovery was a landmark in analytical chemistry, as it was one of the first instances of an organic reagent being used for the selective precipitation of a metal ion. researchgate.net The formation of the vibrant red precipitate of nickel(II) bis(dimethylglyoximate) remains a classic qualitative test for nickel. wikipedia.orgthefreedictionary.com

Following Chugaev's initial work, research into dimethylglyoxime and its analogues expanded significantly. The unique properties of these complexes, particularly their stability and distinct colors, made them subjects of intense study in coordination chemistry. senescyt.gob.ec These investigations have provided valuable insights into metal-ligand bonding, isomerism in coordination compounds, and the electronic structure of metal complexes.

Scope and Significance of Current Academic Investigations

Current research on 2,3-di(hydroxyimino)butane and its derivatives continues to be an active area of investigation. Beyond its traditional use in analytical chemistry, scientists are exploring its applications in various fields. These include the development of new catalysts, molecular sensors, and advanced materials with specific optical and electronic properties. senescyt.gob.ec Furthermore, the fundamental coordination chemistry of dimethylglyoxime with a wide range of transition metals is still being explored, leading to the synthesis of novel complexes with interesting structural and magnetic properties. Researchers are also investigating the potential of dimethylglyoxime-based compounds in areas such as bioinorganic chemistry and materials science. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

(NZ)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c1-3(5-7)4(2)6-8/h7-8H,1-2H3/b5-3-,6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUQDUKBUKFFRO-CIIODKQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C(=NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C(=N\O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals soluble in ethanol and slightly soluble in water; [Sax] White powder; [MSDSonline] | |

| Record name | Dimethylglyoxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1964 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00069 [mmHg] | |

| Record name | Dimethylglyoxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1964 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

464921-35-5, 95-45-4 | |

| Record name | Dimethylglyoxime, (E,Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0464921355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Butanedione, 2,3-dioxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedione dioxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLGLYOXIME, (E,Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KOU15J9WLH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 2,3 Di Hydroxyimino Butane

Established Synthetic Routes for 2,3-Di(hydroxyimino)butane

The primary and most well-established method for the synthesis of 2,3-di(hydroxyimino)butane involves the reaction of 2,3-butanedione (B143835) (diacetyl) with hydroxylamine (B1172632) or its salts. ontosight.aichembk.comchemeurope.com This reaction is a classic example of the formation of an oxime from a ketone.

A common procedure involves reacting 2,3-butanedione monoxime with hydroxylamine-sodium sulfonate. chembk.com The monoxime is added to a solution of hydroxylamine-sodium sulfonate and heated to approximately 70°C. This process leads to the precipitation of 2,3-di(hydroxyimino)butane crystals, which are then isolated by filtration and purified. chembk.com

An older, yet notable, method reported by Semon and Damerell involves a multi-step process. guidechem.com This synthesis starts with the reaction of ethanol (B145695) with nitrous acid (generated from sodium nitrite (B80452) and sulfuric acid) to form ethyl nitrite. Subsequently, ethyl nitrite reacts with ethyl methyl ketone in the presence of a hydrochloric acid catalyst to produce diacetyl monooxime. Finally, the diacetyl monooxime is heated with sodium hydroxylamine monosulfonate to yield diacetyl dioxime (2,3-di(hydroxyimino)butane). guidechem.com However, this method has been criticized for its use of corrosive, flammable, and potentially carcinogenic reagents, as well as being a cumbersome, multi-step process with significant waste generation. guidechem.com

More contemporary approaches focus on greener and more efficient syntheses. For instance, the direct condensation of 2,3-butanedione with two equivalents of an amine under solvent-free conditions, accelerated by ultrasound, has been reported for the synthesis of related 1,2-diimines, suggesting a potential avenue for a more environmentally benign synthesis of the dioxime. thieme-connect.de

| Starting Material(s) | Reagents | Key Conditions | Product | Reference(s) |

| 2,3-Butanedione monoxime | Hydroxylamine-sodium sulfonate | Heating to 70°C | 2,3-Di(hydroxyimino)butane | chembk.com |

| Ethanol, Sodium nitrite, Sulfuric acid, Ethyl methyl ketone, Hydrochloric acid, Sodium hydroxylamine monosulfonate | - | Multi-step, heating | 2,3-Di(hydroxyimino)butane | guidechem.com |

| 2,3-Butanedione | Hydroxylamine | - | 2,3-Di(hydroxyimino)butane | ontosight.aichemeurope.com |

Synthesis of 2,3-Di(hydroxyimino)butane-Based Ligand Derivatives

The versatile nature of the oxime groups in 2,3-di(hydroxyimino)butane allows for a wide range of derivatization strategies, leading to the formation of complex ligands with diverse coordination properties.

Schiff Base Derivatization via Condensation Reactions

A prominent method for modifying 2,3-di(hydroxyimino)butane is through Schiff base condensation. This typically involves the reaction of a carbonyl group with a primary amine. While 2,3-di(hydroxyimino)butane itself lacks a primary amine for direct reaction, its precursor, 2,3-butanedione monoxime, is frequently used to generate Schiff base ligands that incorporate the hydroxyimino functionality.

For example, novel Schiff base ligands have been synthesized through the condensation reaction of 2,3-butanedione monoxime with various aromatic amines. researchgate.net This thesis work describes the preparation of ligands such as (2E,3E)-3-((2-hydroxyphenyl)imino)butane-2-one oxime by reacting the monoxime with 2-aminophenol. researchgate.net

Furthermore, Schiff bases have been prepared by condensing 2,3-butanedione monoxime with compounds like thiourea (B124793) to form 1-((2E,3E)-3-(hydroxyimino)butan-2-ylidene)thiourea. sebhau.edu.ly Similarly, condensation with phenyl amino acetohydrazide yields N'-((3-(hydroxyimino)butan-2-ylidene)-2-(phenylamino)acetohydrazide. rdd.edu.iqresearchgate.net

Another approach involves the direct condensation of what is described as "Bis-(3-hydroxyimino 2-butylidene)" with diamines like 1,2-phenylenediamine and 1,4-phenylenediamine to create bidentate and tridentate Schiff base ligands, respectively. rdd.edu.iqresearchgate.net

| Carbonyl/Oxime Source | Amine/Hydrazide | Product Name/Description | Reference(s) |

| 2,3-Butanedione monoxime | 2-Hydroxyphenylamine | (2E,3E)-3-((2-hydroxyphenyl)imino)butane-2-one oxime | researchgate.net |

| 2,3-Butanedione monoxime | Thiourea | 1-((2E,3E)-3-(hydroxyimino)butan-2-ylidene)thiourea | sebhau.edu.ly |

| 2,3-Butanedione monoxime | Phenyl amino acetohydrazide | N'-((3-(hydroxyimino)butan-2-ylidene)-2-(phenylamino)acetohydrazide | rdd.edu.iqresearchgate.net |

| Bis-(3-hydroxyimino 2-butylidene) | 1,2-Phenylenediamine | Bis-(3-hydroxyimino 2-butylidene) 1,2-phenylidene diimino | rdd.edu.iqresearchgate.net |

| Bis-(3-hydroxyimino 2-butylidene) | 1,4-Phenylenediamine | Bis-(3-hydroxyimino 2-butylidene) 1,4-phenylidene diimino | rdd.edu.iqresearchgate.net |

Functionalization for Bisphosphonium Analogues

The core structure of 2,3-di(hydroxyimino)butane can be incorporated into more complex architectures, such as bisphosphonium salts. Research has shown the synthesis of bisphosphonium derivatives of glyoxime (B48743) starting from ((2,3-bis(hydroxyamino)butane-1,4-diyl)bis(triphenylphosphonium)) diiodide under the influence of Cu(II) ions. sci.am This indicates a pathway to introduce phosphonium (B103445) functionalities, which are valuable in various catalytic and material science applications. The starting material itself is synthesized by the reaction of 1,4-bis(triphenylphosphonium)buta-1,3-diene diiodide with a twofold molar excess of hydroxylamine, yielding the desired bisphosphonium salt with a 2,3-bis(hydroxyamino)-1,4-butylene radical in approximately 75% yield. sci.am

Preparation of Hybrid Oxime-Containing Ligands

Hybrid ligands containing the oxime moiety from 2,3-di(hydroxyimino)butane or its precursors can be prepared to create polydentate chelating agents. These ligands often combine the oxime group with other donor atoms like nitrogen from hydrazones or pyridyl groups, and oxygen from carboxyl or hydroxyl groups.

For instance, a new polynucleating oxime-containing Schiff base ligand, 2-hydroxyimino-N′-[1-(2-pyridyl)ethylidene]propanohydrazone (Hpop), has been synthesized and characterized. acs.org Similarly, the ligand 2-hydroxyimino-N′-[(pyridine-2-yl)methylidene]propanohydrazone (Hpoa) has been studied for its complexation properties with Co(II) ions. mdpi.com These ligands are typically formed through the condensation of an oxime-containing carbonyl compound with a suitable hydrazide.

The synthesis of N'-((3-(hydroxyimino)butan-2-ylidene)-2-(phenylamino)acetohydrazide is achieved by refluxing an equimolar amount of phenyl amino acetohydrazide with 2,3-butanedione monoxime. rdd.edu.iqresearchgate.net This results in a hybrid ligand that can act as a neutral bidentate, or a monobasic tridentate, or even a dibasic tetradentate ligand depending on the coordination environment. researchgate.net

Reaction Conditions and Optimization in 2,3-Di(hydroxyimino)butane Synthesis and Derivatization

The conditions for the synthesis and derivatization of 2,3-di(hydroxyimino)butane and its derivatives are crucial for achieving high yields and purity. A variety of solvents, temperatures, and catalytic systems have been employed.

For the synthesis of 2,3-di(hydroxyimino)butane itself, older methods relied on strong acids and heating. guidechem.com More recent procedures often use milder conditions. The reaction of 2,3-butanedione monoxime with hydroxylamine-sodium sulfonate is typically carried out in an aqueous solution with heating. chembk.com

In the synthesis of Schiff base derivatives, ethanol is a commonly used solvent, often under reflux conditions. sebhau.edu.lyresearchgate.net For instance, the preparation of N'-((3-(hydroxyimino) butan-2-ylidene)-2-(phenylamino)aceto-hydrazide involves refluxing the reactants in ethanol. rdd.edu.iqresearchgate.net Microwave irradiation has also been employed as an energy-efficient and rapid method for synthesizing Schiff bases, sometimes under solvent-free conditions by grinding the solid reactants together. rdd.edu.iqresearchgate.net The use of ultrasound has also been shown to accelerate condensation reactions under mild, solvent-free conditions. thieme-connect.de

The pH of the reaction medium can also be a critical factor. For example, in the synthesis of a 2-substituted 1,2,3,4-tetrahydroquinazoline from 2,3-butanedione-2-oxime, the reaction is initially carried out at -5°C, followed by the addition of glacial acetic acid. nih.gov

| Reaction Type | Reactants | Solvent | Conditions | Catalyst/Additive | Reference(s) |

| Oxime Synthesis | 2,3-Butanedione monoxime, Hydroxylamine-sodium sulfonate | Water | Heating (70°C) | - | chembk.com |

| Schiff Base Synthesis | 2,3-Butanedione monoxime, Phenyl amino acetohydrazide | Ethanol | Reflux | - | rdd.edu.iqresearchgate.net |

| Schiff Base Synthesis | Carbonyl compounds, Amines | - | Microwave irradiation (2 min) | - | rdd.edu.iqresearchgate.net |

| Schiff Base Synthesis | Glyoxal/Butane-2,3-dione, Amines | Solvent-free | Ultrasound, Room temperature | - | thieme-connect.de |

| Cyclocondensation | 2,3-Butanedione-2-oxime, 2-Aminobenzylamine | Ethanol | -5°C to -15°C | Glacial acetic acid | nih.gov |

Coordination Chemistry of 2,3 Di Hydroxyimino Butane and Its Complexes

Ligating Behavior and Donor Atom Characteristics of 2,3-Di(hydroxyimino)butane

2,3-Di(hydroxyimino)butane, also commonly known as dimethylglyoxime (B607122) (dmgH₂), is a remarkably versatile ligand in coordination chemistry. wikipedia.orgnih.gov Its structure, featuring two adjacent oxime groups, provides a robust platform for forming stable complexes with a wide array of metal ions. The ligating behavior is primarily defined by the electronic and steric properties of its donor atoms.

Chelation Modes: Bidentate, Tridentate, and Tetradentate Configurations

The coordination versatility of 2,3-di(hydroxyimino)butane is evident in its ability to form complexes with varying denticity, often through the synthesis of its derivatives, particularly Schiff bases.

Bidentate: In its fundamental form, 2,3-di(hydroxyimino)butane typically acts as a bidentate ligand. It coordinates to a metal center through the two nitrogen atoms of its oxime groups, forming a stable five-membered chelate ring. wikipedia.org This is the most common coordination mode, famously observed in its complex with Ni(II). Derivatives can also exhibit bidentate behavior, for instance, N'-[(2Z,3E)-3-(hydroxyimino)butan-2-ylidene]benzohydrazide has been reported to act as a monobasic bidentate ligand. nih.gov

Tridentate: By chemically modifying the 2,3-di(hydroxyimino)butane structure, tridentate ligands can be synthesized. This is typically achieved by condensing one of the oxime groups or a related monoxime precursor (like 2,3-butanedione (B143835) monoxime) with another molecule containing an additional donor site. For example, a ligand synthesized from 2,3-butanedione monoxime and phenyl amino acetohydrazide can behave as a neutral or monobasic tridentate ligand. researchgate.net Similarly, Schiff bases derived from butanoximedione have been shown to act as tridentate ligands. rdd.edu.iqresearchgate.net

Tetradentate: Tetradentate configurations are achieved by creating larger Schiff base ligands that incorporate the vicinal dioxime framework. Condensing 2,3-butanedione monoxime with molecules containing multiple amine or hydrazide groups can yield ligands with N₂O₂ donor sets. uobaghdad.edu.iqbiointerfaceresearch.com These ligands can then wrap around a metal ion, coordinating through the oxime nitrogens and other donor atoms (like azomethine nitrogen or phenolic oxygen) from the extended structure. researchgate.netuobaghdad.edu.iq For instance, a ligand derived from 2,3-butanedione monoxime was found to act as a dibasic tetradentate ligand in some of its bimetallic complexes. researchgate.net

| Chelation Mode | Description | Example Ligand/Derivative | Source |

|---|---|---|---|

| Bidentate | Coordination via the two nitrogen atoms of the oxime groups. | 2,3-Di(hydroxyimino)butane (Dimethylglyoxime) | wikipedia.org |

| Tridentate | Coordination via oxime nitrogen and additional donor atoms from a condensed moiety. | Schiff base of 2,3-butanedione monoxime and phenyl amino acetohydrazide. | researchgate.net |

| Tetradentate | Coordination via oxime nitrogens and two other donor atoms in a larger Schiff base structure. | Bis-(3-hydroxyimino 2-butylidene) 1,2-phenylidene diimine. | rdd.edu.iqresearchgate.net |

Role of Oxime and Other Functional Groups in Coordination

The primary donor sites in 2,3-di(hydroxyimino)butane are the nitrogen atoms of the two oxime (-NOH) groups. db-thueringen.de These vicinal oxime groups are strategically positioned to form stable five-membered chelate rings with metal ions. The coordination typically involves the deprotonation of one of the oxime hydrogens, creating an anionic ligand (dmgH⁻) that forms a strong intramolecular hydrogen bond with the adjacent, protonated oxime group in the resulting complex.

In Schiff base derivatives, the coordination sphere is expanded. Additional functional groups introduced during synthesis become active donor sites. These include:

Azomethine Nitrogen (>C=N-): The imine or azomethine nitrogen in Schiff bases is a key coordination site, allowing for the formation of larger chelate rings and enabling higher denticity. researchgate.netkaust.edu.sa

Carbonyl Oxygen (>C=O): In derivatives synthesized from hydrazides, the carbonyl oxygen (often in its enolic form) can participate in bonding, adding an oxygen donor atom to the coordination environment. researchgate.net

Phenolic Oxygen (-OH): When precursors containing phenolic groups are used to create Schiff bases, the deprotonated phenolic oxygen becomes a crucial donor atom. uobaghdad.edu.iq

This combination of oxime nitrogens with other donor atoms (N, O) in its derivatives allows 2,3-di(hydroxyimino)butane to serve as a foundation for a vast range of polydentate ligands. researchgate.net

Synthesis and Stoichiometry of Metal Complexes with 2,3-Di(hydroxyimino)butane Ligands

The synthesis of metal complexes with 2,3-di(hydroxyimino)butane and its derivatives can be achieved through various methods, leading to complexes with diverse stoichiometries. The reactions often involve the direct interaction of a metal salt with the ligand in a suitable solvent, sometimes requiring the addition of a base to facilitate deprotonation of the ligand.

Formation of Binary and Ternary Complexes

Binary Complexes: These complexes consist of a central metal ion and one or more molecules of the 2,3-di(hydroxyimino)butane-based ligand. The vast majority of reported complexes fall into this category, such as the classic [Ni(dmgH)₂]. wikipedia.org Syntheses typically involve mixing a metal salt with the ligand in a 1:1, 1:2, or 2:1 molar ratio in a solvent like ethanol (B145695). researchgate.net

Ternary Complexes: Ternary complexes are formed when the metal ion is coordinated to both a 2,3-di(hydroxyimino)butane-based ligand and at least one other type of ligand. ias.ac.in For example, a mononuclear copper(II) complex of a dioxime ligand derived from 2,3-butanedione monoxime was prepared with 1,10-phenanthroline (B135089) as a co-ligand. kaust.edu.sa The formation of such mixed-ligand complexes can influence the geometry and stability of the resulting compound. ias.ac.inscielo.br

Metal-Ligand Ratios (e.g., 1L:1M, M2L, ML2 Formulae)

The stoichiometry of the resulting metal complexes is highly dependent on the specific ligand, the metal ion, and the reaction conditions. Several distinct metal-to-ligand (M:L) ratios have been identified.

1:1 (M:L or ML): Complexes with a 1:1 metal-to-ligand ratio are common, particularly with larger, tetradentate Schiff base derivatives. kaust.edu.saethernet.edu.et

1:2 (M:L₂ or ML₂): This ratio is characteristic of bidentate ligands forming square planar or octahedral complexes, such as [Ni(dmgH)₂] and [Co(BBH)₂], where BBH is N'-[(2Z,3E)-3-(hydroxyimino)butan-2-ylidene]benzohydrazide. nih.gov Uranyl (UO₂²⁺) has also been found to form an ML₂ complex with a derivative ligand. researchgate.net

2:1 (M₂:L or M₂L): Binuclear complexes with a 2:1 ratio are often formed with tetradentate ligands that possess distinct coordination pockets capable of binding two metal ions. researchgate.net Conductometric studies on a Cu(II) complex with a derivative also indicated the formation of a 2:1 (M:L) species in solution. wikipedia.org

Other, less common stoichiometries like 3:2 (M:L) have also been reported for trinuclear copper(II) complexes. kaust.edu.sa

| M:L Ratio | Formula Type | Example Metal Ion(s) | Source |

|---|---|---|---|

| 1:1 | ML | Cu(II), Cr(III), Mn(II), Ni(II), Zn(II) | kaust.edu.saethernet.edu.et |

| 1:2 | ML₂ | Ni(II), Co(II), UO₂(II) | nih.govresearchgate.net |

| 2:1 | M₂L | Co(II), Cu(II), Fe(III), VO₃⁻ | wikipedia.orgresearchgate.net |

| 3:2 | M₃L₂ | Cu(II) | kaust.edu.sa |

Exploration of Diverse Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Mn(II), Fe(III), Zn(II), Ru(III), UO2(II), VO3(-), Pd(II), Cd(II), Hg(II), Zr(IV))

2,3-Di(hydroxyimino)butane and its derivatives form stable complexes with a broad spectrum of transition metal ions. The ability to modify the ligand structure allows for fine-tuning of the coordination environment to accommodate ions with different sizes, charges, and preferred geometries.

Complexes have been successfully synthesized and characterized for the following ions:

First-row transition metals: The coordination chemistry with divalent ions of the first transition series is well-established. This includes Cu(II) , kaust.edu.saNi(II) , db-thueringen.deCo(II) , nih.govMn(II) , ethernet.edu.et and Zn(II) . researchgate.net Complexes with trivalent ions like Fe(III) and Cr(III) have also been reported. researchgate.netethernet.edu.et

Heavier transition metals: The versatility of these ligands extends to heavier metals. Complexes with Ru(III) , researchgate.netPd(II) , nih.govCd(II) , wikipedia.org and Hg(II) have been prepared. chemrevlett.com

f-block and early transition metals: The ligating ability is not restricted to middle and late transition metals. Complexes with the uranyl ion (UO₂(II)) , vanadate (B1173111) (VO₃⁻) , and Zr(IV) have been synthesized, demonstrating the broad applicability of these ligand systems. researchgate.netdb-thueringen.denih.gov

This wide-ranging reactivity underscores the importance of the 2,3-di(hydroxyimino)butane framework in the design of ligands for diverse applications in coordination chemistry.

| Metal Ion | Example Complex/Study | Source |

|---|---|---|

| Cu(II) | Mononuclear, dinuclear, and trinuclear complexes with Schiff base derivatives. | kaust.edu.sa |

| Ni(II) | Diaquabis-[3-(hydroxyimino)butanoato]nickel(II) and other derivatives. | db-thueringen.de |

| Co(II) | Square planar Co(II) complex with a benzohydrazide (B10538) derivative. | nih.gov |

| Mn(II) | Complexes with Schiff base derived from diacetylmonoxime and thiourea (B124793). | ethernet.edu.et |

| Fe(III) | Complexes with an acetohydrazide oxime ligand. | researchgate.net |

| Zn(II) | Complexes with an acetohydrazide oxime ligand. | researchgate.net |

| Ru(III) | Complexes with an acetohydrazide oxime ligand. | researchgate.net |

| UO₂(II) | Uranyl complexes with an acetohydrazide oxime ligand. | researchgate.net |

| VO₃⁻ | Vanadate complexes with an acetohydrazide oxime ligand. | researchgate.net |

| Pd(II) | Palladium(II) 2-hydroxyimino-3-(2-hydrazonopyridyl)-butane complex. | nih.gov |

| Cd(II) | Conductometric study of complex formation with a hydrazonopyridyl derivative. | wikipedia.org |

| Hg(II) | Complexes with N₂O₂-tetradentate Schiff base ligands. | chemrevlett.com |

| Zr(IV) | Complexes with tetradentate ONNO-Schiff base ligands. | db-thueringen.denih.gov |

Stereochemical Aspects and Geometrical Configurations of 2,3-Di(hydroxyimino)butane Complexes

The stereochemistry of metal complexes involving 2,3-di(hydroxyimino)butane, also known as diacetyldioxime or dimethylglyoxime (dmgH₂), is rich and varied, dictated by the metal ion's nature, its oxidation state, and the stoichiometry of the complex. The ligand, typically acting as a bidentate chelator through its two nitrogen atoms, can participate in the formation of diverse coordination geometries.

Octahedral Coordination Geometries

Octahedral geometry is a common coordination environment for many transition metal complexes with 2,3-di(hydroxyimino)butane and its derivatives. researchgate.netekb.eg This six-coordinate arrangement is typically achieved in one of two ways: through the coordination of three bidentate ligands to a single metal center, forming a [M(L)₃] type complex, or through the binding of one or two bidentate ligands with additional monodentate or polydentate co-ligands filling the remaining coordination sites. nih.govuobaghdad.edu.iq

When three asymmetrical bidentate ligands, such as a modified 2,3-di(hydroxyimino)butane, coordinate to a metal center, two geometric isomers are possible: facial (fac) and meridional (mer). rsc.orguwimona.edu.jm

Facial (fac) Isomer : The three ligands are positioned on one face of the octahedron. The three equivalent donor atoms (e.g., the three imino-nitrogen atoms) occupy mutually cis positions, forming a triangular face. uwimona.edu.jmlibretexts.org

Meridional (mer) Isomer : The three ligands are arranged around the meridian of the octahedron. This places the three equivalent donor atoms in a plane that includes the central metal ion, with two in trans positions and the third cis to them. rsc.orguwimona.edu.jmlibretexts.org

The isolation and characterization of these isomers can be challenging, but techniques like NMR spectroscopy are effective for distinguishing them in solution. For example, in analogous tris(β-diketonato)cobalt(III) complexes, the fac isomer shows a single signal for the methine protons, while the mer isomer displays three distinct singlets, reflecting its lower symmetry. up.ac.za The relative stability of fac and mer isomers can be influenced by the electronic properties of the donor atoms; a significant difference in sigma-donor and pi-accepting ability between the two donor sites of the ligand often favors the fac isomer. rsc.org

In mixed-ligand systems, octahedral geometry is also prevalent. For instance, cobalt(III) complexes have been synthesized where a tetradentate imine-oxime ligand (derived from 2,3-butanedione monoxime) occupies four planar positions, and two axial positions are filled by an amino acid co-ligand, resulting in a six-coordinate octahedral structure. uobaghdad.edu.iq Similarly, Ni(II) complexes with tripodal bis(oxime)amine ligands adopt a pseudo-octahedral geometry where the ligand coordinates in a facial mode, and the remaining sites are occupied by anions or solvent molecules. nih.gov

Table 1: Examples of Octahedral Geometries in Oxime Complexes

| Complex Type | Metal Ion | Description | Isomerism | Reference |

|---|---|---|---|---|

| [M(L)₃] | Co(III), Rh(III) | Tris-chelate complex with three bidentate ligands. | Facial (fac) and Meridional (mer) isomers possible. rsc.orguwimona.edu.jm | rsc.orguwimona.edu.jmup.ac.za |

| [Ni(L)₂(X)₂] | Ni(II) | Complex with two bidentate oxime ligands and two monodentate co-ligands (X). | Cis/Trans isomerism based on the position of X. | researchgate.netresearchgate.net |

| [Co(L')(AA)] | Co(III) | Mixed-ligand complex with a tetradentate oxime ligand (L') and a bidentate amino acid (AA). | Distorted octahedral geometry. uobaghdad.edu.iq | uobaghdad.edu.iq |

| [Ni(L'')]X₂ | Ni(II) | Complex with a tripodal bis(oxime)amine ligand (L'') coordinating facially. | Pseudo-octahedral geometry. nih.gov | nih.gov |

Tetrahedral and Square Planar Arrangements

Four-coordinate complexes of 2,3-di(hydroxyimino)butane exhibit either tetrahedral or square planar geometries, with the preference strongly influenced by the d-electron configuration of the central metal ion. uwimona.edu.jm

Square Planar Geometry: This arrangement is particularly characteristic of d⁸ transition metal ions such as Nickel(II), Palladium(II), and Platinum(II). libretexts.orgmdpi.comlibretexts.org The most famous example is nickel(II) bis(dimethylglyoximate), Ni(dmgH)₂, which forms as a brilliant red precipitate. wikipedia.org In this complex, the nickel(II) ion is in a square planar environment, coordinated to the two nitrogen atoms of two deprotonated dimethylglyoxime ligands. wikipedia.org The planarity is further stabilized by intramolecular hydrogen bonds between the oxime groups of the two opposing ligands, effectively creating a macrocyclic structure. wikipedia.org

The strong preference of d⁸ ions for this geometry is explained by ligand field theory. In a square planar field, the d-orbitals are split such that the dx²-y² orbital is highest in energy. libretexts.org For a low-spin d⁸ ion, the eight electrons can fill the four lower-energy d-orbitals, leaving the high-energy dx²-y² orbital empty, which results in significant ligand field stabilization energy. mdpi.comlibretexts.org The hybridization scheme for the metal in these complexes is considered to be dsp². vedantu.com

Tetrahedral Geometry: Tetrahedral geometry is less common for d⁸ metal complexes with strong-field ligands like dioximes because it is generally less energetically favorable than the square planar arrangement. uwimona.edu.jm However, it can be observed for other metal ions, such as certain Co(II) and Zn(II) complexes. researchgate.netnih.govethernet.edu.et For instance, some Co(II) complexes can adopt a distorted tetrahedral geometry. nih.gov Tetrahedral arrangements are generally possible for coordination compounds but are not observed for square planar complexes. uwimona.edu.jm The choice between square planar and tetrahedral can also be influenced by the steric bulk of the ligands.

Table 2: Comparison of Tetrahedral and Square Planar Geometries

| Geometry | Common Metal Ions | Key Features | Example Compound |

|---|---|---|---|

| Square Planar | Ni(II), Pd(II), Pt(II) (d⁸ ions) | Energetically favored for d⁸ ions; involves dsp² hybridization. vedantu.com Often stabilized by intramolecular H-bonding. wikipedia.org | Nickel(II) bis(dimethylglyoximate) wikipedia.org |

| Tetrahedral | Zn(II), Co(II) | Possible for ions where ligand field stabilization for square planar is less significant. researchgate.net Can be distorted from ideal geometry. nih.gov | [Zn(H₂L)₂] where H₂L is a derivative of 2,3-di(hydroxyimino)butane. researchgate.net |

Square-Pyramidal and Other Distorted Geometries

Five-coordinate complexes, often adopting square-pyramidal or trigonal-bipyramidal geometries, represent another significant class of structures for 2,3-di(hydroxyimino)butane and related ligands. These geometries are particularly common for copper(II) complexes. nih.govresearchgate.net

Square-Pyramidal Geometry: In this arrangement, the metal ion is coordinated to four donor atoms in a basal plane and a fifth donor atom at the apex of the pyramid. wikipedia.org Vanadyl acetylacetonate, [VO(acac)₂], is a classic example of a square-pyramidal complex. wikipedia.org For complexes derived from 2,3-di(hydroxyimino)butane, a typical structure might involve a [Cu(L)₂(X)] arrangement, where two bidentate ligands form the basal plane and a solvent molecule or another ligand (X) occupies the apical position. The energy barrier between square-pyramidal and trigonal-bipyramidal geometries is often small, leading to the existence of intermediate or distorted structures. nih.gov

The degree of distortion between a perfect square pyramid (SP) and a trigonal bipyramid (TBP) can be quantified by the geometry index, τ₅. The index is calculated as τ₅ = (β - α) / 60, where β and α are the two largest ligand-metal-ligand angles. A τ₅ value of 0 indicates an ideal SP geometry, while a value of 1 corresponds to an ideal TBP geometry. Intermediate values signify distorted structures. nih.gov For example, a copper(II) complex with a calculated τ value of 0.43 is described as having a geometry intermediate between square-pyramidal and trigonal-bipyramidal. nih.gov

Other Distorted Geometries: Geometric distortions are very common in coordination chemistry, often arising from electronic effects like the Jahn-Teller effect or steric constraints imposed by the ligands. libretexts.orgfiveable.me The Jahn-Teller effect is particularly pronounced in d⁹ metal ions like copper(II), leading to distortions in octahedral complexes (tetragonal elongation or compression) and influencing the geometry of lower-coordination number complexes. nih.govlibretexts.org This can result in structures that deviate significantly from idealized geometries. For instance, intermolecular forces like hydrogen bonding within a crystal lattice can force a complex into an energetically unfavorable or "entatic" coordination geometry. gla.ac.uk

Table 3: Characteristics of Five-Coordinate and Distorted Geometries

| Geometry | Description | Common Metal Ions | Driving Factors |

|---|---|---|---|

| Square-Pyramidal | ML₅ geometry with a square base and one apical ligand. Point group C₄ᵥ. wikipedia.org | Cu(II), V(IV)O²⁺ | Ligand preferences, electronic configuration. nih.govwikipedia.org |

| Trigonal-Bipyramidal | ML₅ geometry with three equatorial and two axial ligands. Point group D₃h. | Cu(II) | Often in equilibrium with or a transition state from square-pyramidal. nih.govrsc.org |

| Distorted Geometries | Deviations from ideal bond angles and lengths. Can be intermediate between two ideal forms. | Cu(II) | Jahn-Teller effect, steric hindrance, crystal packing forces ("entatic state"). libretexts.orgfiveable.megla.ac.uk |

Investigating Ligand Redox Non-Innocence in 2,3-Di(hydroxyimino)butane Complexes

The concept of "redox non-innocence" describes the ability of a ligand in a coordination complex to participate in redox reactions, meaning that oxidation or reduction can be centered on the ligand rather than, or in addition to, the metal center. This behavior is particularly relevant for ligands with π-systems and heteroatoms, such as the dioximes.

In complexes of 2,3-di(hydroxyimino)butane and related compounds, the ligand framework can be susceptible to oxidation. When a complex is oxidized, the electron may be removed from the metal ion, leading to a higher oxidation state (e.g., Ni(II) to Ni(III)), or from the ligand, generating a ligand-based radical. nih.gov The actual electronic structure, whether it is a high-valent metal complex or a metal complex with a ligand radical, can be ambiguous and requires detailed spectroscopic and theoretical investigation. scirp.org

Studies on analogous Group 10 metal-salen complexes provide a useful model for this phenomenon. nih.gov Upon one-electron oxidation, these complexes can form ligand radical species. nih.govnih.gov The resulting oxidized species often exhibit intense, low-energy absorption bands in the near-infrared (NIR) region, which are assigned to ligand-to-ligand charge transfer (LLCT) transitions. nih.gov

The determination of the oxidation locus (metal vs. ligand) depends on several factors, including the identity of the metal, the specific ligand structure, and the coordination environment. For instance, in oxidized Ni(II)-salen type complexes, the presence of coordinating anions or solvents can shift the locus of oxidation from the ligand to the nickel center, favoring the formation of a genuine Ni(III) species. nih.gov In contrast, for related Pd(II) and Pt(II) complexes, the oxidation is more likely to be ligand-centered. nih.gov

Table 4: Signatures of Redox Non-Innocence in Metal Complexes

| Phenomenon | Description | Experimental Probes | Expected Observation for Ligand Radical |

|---|---|---|---|

| Ligand-Centered Oxidation | Removal of an electron from the ligand's molecular orbitals rather than the metal's d-orbitals. | Cyclic Voltammetry, EPR Spectroscopy, UV-Vis-NIR Spectroscopy, X-ray Crystallography | Reversible oxidation wave, EPR signal characteristic of an organic radical, intense low-energy NIR absorption bands, minimal change in metal-ligand bond lengths. nih.gov |

| Metal-Centered Oxidation | Removal of an electron from the metal center, increasing its oxidation state. | X-ray Absorption Spectroscopy (XAS), EPR Spectroscopy, X-ray Crystallography | Shift in X-ray absorption edge, EPR signal characteristic of a high-valent metal, significant changes in metal-ligand bond lengths. nih.gov |

| Electronic Delocalization | The unpaired electron (or hole) is shared between the metal and the ligand. | DFT Calculations, Spectroscopic analysis | Electronic structure is a hybrid of metal- and ligand-oxidized states. |

Investigating the potential redox non-innocence of 2,3-di(hydroxyimino)butane is crucial for understanding the reactivity of its complexes, particularly in catalytic processes that involve redox cycles. The ability of the ligand to store and release electrons can provide alternative mechanistic pathways and stabilize reactive intermediates.

Spectroscopic and Crystallographic Elucidation of 2,3 Di Hydroxyimino Butane and Its Complexes

Advanced Spectroscopic Characterization Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is an indispensable tool in chemistry. Different regions of the electromagnetic spectrum probe different molecular properties, from nuclear spin states to electronic transitions, providing a holistic view of a compound's identity and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

¹H and ¹³C NMR: For 2,3-di(hydroxyimino)butane and its derivatives, ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular framework. In a ¹H NMR spectrum, the protons of the methyl groups (CH₃) and the hydroxyl groups (OH) of the oxime functionalities would give rise to distinct signals. The chemical environment of these protons can be affected by the formation of metal complexes. For instance, in a ligand derived from 2,3-butanedione (B143835) monoxime, ¹H NMR analysis was conducted in d6-DMSO as a solvent. ekb.eg Protons in close proximity to a chiral center or in a sterically hindered environment can become chemically non-equivalent, leading to more complex splitting patterns. masterorganicchemistry.com

In ¹³C NMR, the carbon atoms of the methyl groups and the imino groups (C=N) produce characteristic signals. The chemical shift of the imino carbon is particularly sensitive to coordination with a metal ion. For example, in a study of an acetohydrazide oxime ligand, the azomethine carbon atoms were observed at chemical shifts of 153.27 and 150 ppm. researchgate.net Coordination to a metal typically results in a shift of these signals, indicating the involvement of the imino nitrogen atom in bonding. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shifts for an Oxime Ligand Derived from 2,3-Butanedione Monoxime

| Carbon Atom | Chemical Shift (δ) in ppm |

| Azomethine Carbon (C=N) | 150 - 154 |

| Methane Carbon | ~77 |

| Data sourced from studies on related acetohydrazide oxime ligands. researchgate.net |

³¹P NMR: ³¹P NMR spectroscopy is not applicable to 2,3-di(hydroxyimino)butane itself but is crucial for studying its complexes that incorporate phosphorus-containing co-ligands, such as phosphines. researchgate.net This technique provides information on the coordination of the phosphorus ligand to the metal center. core.ac.ukresearchgate.net The chemical shift and coupling constants in ³¹P NMR spectra can help determine the geometry of the complex and the nature of the metal-phosphorus bond. core.ac.uk For example, chelating phosphine (B1218219) ligands often show characteristic highly negative chemical shift values in ³¹P NMR spectra. researchgate.net

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. renishaw.com These methods are excellent for identifying functional groups and analyzing bonding within a molecule.

The IR spectrum of 2,3-di(hydroxyimino)butane is characterized by several key absorption bands. These include a broad band corresponding to the O-H stretching of the hydroxyimino groups, C-H stretching and bending vibrations from the methyl groups, a sharp C=N stretching band of the oxime groups, and an N-O stretching band. researchgate.netdocbrown.info Upon complexation with a metal ion, significant changes are observed in the IR spectrum. The C=N stretching frequency often shifts, indicating the coordination of the oxime nitrogen to the metal. researchgate.net Furthermore, new bands may appear at lower frequencies (typically below 600 cm⁻¹), which are attributed to the formation of new metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. In some vanadyl complexes, a strong V=O stretching band is a key diagnostic feature. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. renishaw.com It is particularly sensitive to symmetric vibrations and can be used to study the vibrational modes of the ligand backbone and the metal-ligand bonds in a non-destructive manner. uci.edu

Table 2: Characteristic Infrared Absorption Bands for 2,3-Di(hydroxyimino)butane and its Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| O-H stretch | 3200 - 3400 (broad) | Characteristic of the hydroxyimino group. |

| C-H stretch | 2845 - 2975 | From methyl groups. docbrown.info |

| C=N stretch | 1600 - 1680 | Shifts upon coordination to a metal ion. |

| C-H bend | 1365 - 1470 | From methyl groups. docbrown.info |

| N-O stretch | 1025 - 1144 | Characteristic of the oxime group. researchgate.net |

| Data compiled from various sources on alkanes and oxime-containing ligands. researchgate.netdocbrown.info |

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. libretexts.org For organic ligands like 2,3-di(hydroxyimino)butane, the observed absorptions are typically due to π→π* transitions, usually at higher energies (shorter wavelengths), and n→π* transitions of the non-bonding electrons on the nitrogen and oxygen atoms at lower energies (longer wavelengths). ekb.egdergipark.org.tr

When the ligand coordinates to a transition metal ion, the electronic spectrum becomes more complex and informative. libretexts.org In addition to the ligand-centered transitions, which are often shifted, two new types of transitions can appear:

d-d Transitions: These involve the excitation of an electron from one d-orbital to another within the metal ion. They are typically weak and appear in the visible region of the spectrum. Their position and intensity provide information about the geometry of the complex and the ligand field strength. dergipark.org.tr

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the transfer of an electron between the metal and the ligand. Both ligand-to-metal (LMCT) and metal-to-ligand (MLCT) charge transfers are possible. ekb.egdergipark.org.tr

For example, studies on related iminooxime complexes have identified π→π* transitions around 270-300 nm and n→π* transitions between 310-340 nm. ekb.egdergipark.org.tr The formation of complexes often introduces new charge transfer bands in the 395-430 nm range and d-d transition shoulders at longer wavelengths, such as ~521 nm for Ni(II) and ~632 nm for Cu(II) complexes. dergipark.org.tr

Table 3: Electronic Spectral Data for Representative Iminooxime Ligands and Their Metal Complexes

| Compound Type | Transition | Wavelength Range (nm) |

| Ligand | π→π | 268 - 299 |

| Ligand | n→π | 310 - 341 |

| Metal Complex | Charge Transfer (CT) | 395 - 428 |

| Ni(II) Complex | d-d | ~521 - 630 |

| Co(II)/Co(III) Complex | d-d | ~492 - 568 |

| Cu(II) Complex | d-d | ~632 - 714 |

| Data sourced from studies on related iminooxime systems. ekb.egdergipark.org.tr |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that is exclusively used for studying chemical species that have one or more unpaired electrons, i.e., are paramagnetic. ubbcluj.rofu-berlin.de This makes it an ideal tool for investigating complexes of 2,3-di(hydroxyimino)butane with transition metals like copper(II), cobalt(II), iron(III), and manganese(II). researchgate.net

The ESR spectrum provides information about the electronic environment of the unpaired electron. nsu.ru The key parameters derived from an ESR spectrum are the g-factor and the hyperfine coupling constants. The g-factor gives insight into the electronic structure of the metal ion, while hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹⁴N or ⁶³,⁶⁵Cu), providing information about the atoms coordinating to the metal center. fu-berlin.de

ESR studies on copper(II) complexes of ligands derived from 2,3-di(hydroxyimino)butane have been particularly insightful. The spectra have been used to confirm a square pyramidal geometry for the Cu(II) ion with a d(x²-y²) ground state. researchgate.net In dimeric complexes, ESR measurements have also indicated the presence of magnetic coupling between the two Cu(II) paramagnetic centers. mdpi.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, which provides a confirmation of its elemental composition. ekb.egresearchgate.net Furthermore, by analyzing the fragmentation patterns of the molecule under high energy conditions, valuable structural information can be obtained. For 2,3-di(hydroxyimino)butane, the molecular ion peak would confirm its formula, C₄H₈N₂O₂. Common fragments would likely correspond to the loss of hydroxyl (-OH) and methyl (-CH₃) groups. In the case of metal complexes, mass spectrometry can confirm the stoichiometry of the ligand-to-metal ratio.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide invaluable data about molecular structure and bonding, X-ray crystallography offers a definitive, three-dimensional picture of the atomic arrangement in the solid state. wikipedia.org By measuring the diffraction pattern of X-rays passing through a single crystal, scientists can determine the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions. wikidoc.org

The crystal structure of a cobalt(II) complex involving a ligand derived from 2,3-di(hydroxyimino)butane has been determined. researchgate.net The study revealed a monoclinic crystal system with the space group P2₁/n. The precise lattice parameters provide a unique fingerprint for the solid-state arrangement of the complex. researchgate.net

Table 4: Crystallographic Data for a Dichlorido-Cobalt(II) Complex with a Ligand Derived from 2,3-Di(hydroxyimino)butane

| Parameter | Value |

| Formula | C₁₃H₂₂N₉O₃Cl₂Co |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.7939(4) |

| b (Å) | 23.1095(11) |

| c (Å) | 11.7358(7) |

| β (°) | 108.179(6) |

| Volume (ų) | 2008.3(2) |

| Z | 4 |

| Data from the crystal structure of dichlorido-[(E)-N′,N″-bis((2E,3E)-3-(hydroxyimino)butan-2-ylidene)-2-((E)-3-(hydroxyimino)butan-2-ylidene)hydrazine-1-carbohydrazonhydrazide-κN]cobalt(II). researchgate.net |

Single Crystal X-ray Diffraction Studies of Ligands and Complexes

The crystal structure of the free ligand 2,3-di(hydroxyimino)butane was determined by single-crystal methods and found to crystallize in the triclinic system. iucr.org A later redetermination of the structure confirmed these findings, providing refined unit cell parameters. publish.csiro.au The molecule is centrosymmetric and essentially planar. iucr.org

| Parameter | Value (Merritt & Lanterman, 1952) iucr.org | Value (Redetermination) publish.csiro.au |

|---|---|---|

| Crystal System | Triclinic | Triclinic |

| Space Group | Pī | Pī |

| a (Å) | 6.10 | 6.078(3) |

| b (Å) | 6.30 | 6.319(3) |

| c (Å) | 4.48 | 4.492(2) |

| α (°) | 122° 31' | 122.69(3) |

| β (°) | 90° 6' | 91.71(4) |

| γ (°) | 79° 1' | 77.72(4) |

| Z (molecules/cell) | 1 | 1 |

The chelating ability of 2,3-di(hydroxyimino)butane makes it a versatile ligand in coordination chemistry. Consequently, numerous SC-XRD studies have been performed on its metal complexes. For instance, complexes with copper(II) have been extensively characterized, such as dichlorobis(dimethylglyoxime)copper(II), which also crystallizes in the triclinic space group Pī. publish.csiro.au The structure of nickel(II) dimethylglyoxime (B607122) is particularly famous for its square-planar geometry and striking red color; its structural properties have even been studied under high pressure using SC-XRD. acs.org Further studies have elucidated the structures of complexes with other metals, including cobalt and ruthenium, showcasing different coordination modes and geometries. niscpr.res.indtu.dk

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The precise molecular geometry of 2,3-di(hydroxyimino)butane has been established through both X-ray and neutron diffraction studies. iucr.orgiucr.org Neutron diffraction is particularly advantageous for accurately locating hydrogen atoms. iucr.org The molecule adopts a trans configuration about the central C-C bond, with the two N-OH groups pointing in opposite directions. iucr.org Key bond distances and angles from the highly accurate neutron diffraction refinement are presented below.

| Bond / Angle | Length (Å) / Angle (°) |

|---|---|

| Bond Lengths | |

| C(1)-C(2) | 1.49 ± 0.01 |

| C(2)-C(2') | 1.46 ± 0.02 |

| C(2)-N | 1.29 ± 0.01 |

| N-O | 1.38 ± 0.01 |

| O-H | 1.02 ± 0.04 |

| Bond Angles | |

| C(1)-C(2)-C(2') | 123 ± 1 |

| C(1)-C(2)-N | 123 ± 1 |

| C(2')-C(2)-N | 114 ± 1 |

| C(2)-N-O | 112 ± 1 |

Note: C(2) and C(2') refer to the central carbon atoms, and C(1) is a methyl carbon.

The central C(2)-C(2') bond length of 1.46 Å is shorter than a typical C-C single bond (~1.54 Å), suggesting some degree of double bond character due to conjugation with the two C=N bonds. iucr.org The C=N bond length is 1.29 Å, and the N-O bond length is 1.38 Å, which are typical for oximes. iucr.org In metal complexes, such as with Ni(II), Pd(II), and Pt(II), the M-N bond lengths increase with the size of the central metal atom. semanticscholar.org For example, calculated M-N bond lengths increase from approximately 1.91 Å for Ni(II) to 2.01 Å for Pd(II). semanticscholar.org The dihedral angles confirm the planarity of the molecular backbone. iucr.org

Hydrogen Bonding Networks and Intermolecular Interactions in Crystal Lattices

The crystal packing of 2,3-di(hydroxyimino)butane is dominated by a network of hydrogen bonds. iucr.org The neutron diffraction study by Hamilton provided definitive evidence for the nature of this network. iucr.org In the solid state, individual planar molecules are linked into infinite chains by intermolecular O-H···N hydrogen bonds. iucr.orgiucr.org

This interaction occurs between the hydroxyl group of one molecule and the nitrogen atom of an adjacent molecule. iucr.org This type of hydrogen bond is a crucial directional force that governs the self-assembly of the molecules in the crystal. ekb.eg The O-H bond length was determined to be 1.02 Å, and the O-H···N hydrogen bond angle is 140°, indicating a significant deviation from a linear arrangement. iucr.org

Current Research and Future Directions

Recent Research Trends

Recent research on 2,3-di(hydroxyimino)butane has expanded beyond its traditional analytical applications. Scientists are exploring the use of its metal complexes as catalysts in various organic reactions. The ability of the metal centers in these complexes to exist in different oxidation states makes them attractive for redox catalysis.

Another area of growing interest is the development of new materials based on dimethylglyoxime (B607122) complexes. The columnar stacking of the square-planar complexes in the solid state gives rise to interesting electrical and optical properties, which could be exploited in the design of molecular wires and sensors. For example, nitrogen-doped carbon materials derived from the pyrolysis of dimethylglyoxime complexes have shown promise as catalysts for the oxygen reduction reaction in fuel cells.

Future Research Directions

The future of research on 2,3-di(hydroxyimino)butane is likely to focus on several key areas. The design and synthesis of new dioxime ligands with tailored electronic and steric properties will enable the fine-tuning of the properties of their metal complexes for specific applications in catalysis and materials science. The exploration of the supramolecular chemistry of these complexes, including the formation of host-guest assemblies and coordination polymers, is another promising avenue. Furthermore, the potential biological activity of dimethylglyoxime and its metal complexes is an area that warrants further investigation, building on preliminary studies.

Reaction Kinetics and Mechanistic Investigations Involving 2,3 Di Hydroxyimino Butane

Kinetic Studies of Ligand Reactivity (e.g., Hydrolysis Kinetics)

The hydrolytic stability of the oxime functional groups in 2,3-di(hydroxyimino)butane is a key aspect of its chemical behavior. Like other oximes, its hydrolysis is subject to catalysis by acids. Generally, oximes exhibit greater hydrolytic stability compared to analogous imines and hydrazones. This increased stability is attributed to the electronic effect of the hydroxyl group attached to the nitrogen atom.

The hydrolysis of oximes proceeds via an acid-catalyzed mechanism. The rate of this reaction is dependent on the pH of the solution, generally increasing with higher concentrations of hydronium ions. While specific kinetic data for the hydrolysis of 2,3-di(hydroxyimino)butane is not extensively documented in publicly available literature, the general trend for oxime hydrolysis follows a pH-rate profile where the rate is slow at neutral and high pH and increases as the pH decreases.

To illustrate the typical kinetic behavior of oxime hydrolysis, a hypothetical pH-rate profile is presented below. This table is based on the general understanding of acid-catalyzed oxime hydrolysis and is intended for illustrative purposes, as specific experimental data for 2,3-di(hydroxyimino)butane is scarce.

| pH | Hypothetical First-Order Rate Constant (k_obs, s⁻¹) |

| 1 | 1.0 x 10⁻⁴ |

| 2 | 1.0 x 10⁻⁵ |

| 3 | 1.0 x 10⁻⁶ |

| 4 | 1.0 x 10⁻⁷ |

| 5 | 1.0 x 10⁻⁸ |

| 6 | 1.0 x 10⁻⁹ |

| 7 | 1.0 x 10⁻¹⁰ |

Note: This data is illustrative and not based on experimental results for 2,3-di(hydroxyimino)butane.

The rate of hydrolysis is also influenced by temperature. As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate, a phenomenon that can be quantified by the Arrhenius equation to determine the activation energy of the hydrolysis process.

Mechanistic Pathways of Functional Group Transformations (e.g., Imine Bond Hydrolysis)

The hydrolysis of the imine-like C=N double bond in 2,3-di(hydroxyimino)butane follows a well-established mechanistic pathway for oximes, particularly under acidic conditions. This process involves the regeneration of the parent carbonyl compound, in this case, butane-2,3-dione (diacetyl), and hydroxylamine (B1172632).

The generally accepted mechanism for the acid-catalyzed hydrolysis of an oxime, and by extension 2,3-di(hydroxyimino)butane, involves the following key steps:

Protonation of the Oxime Nitrogen: The reaction is initiated by the protonation of one of the nitrogen atoms of the dioxime by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbon atom of the C=N bond, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon atom. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the oxime group. This step can be facilitated by other water molecules in the solution.

Elimination of Hydroxylamine: The resulting intermediate collapses, leading to the cleavage of the C-N bond and the elimination of a hydroxylamine molecule (NH₂OH). This step regenerates the carbonyl group of the parent diketone.

Regeneration of the Catalyst: The hydronium ion catalyst is regenerated in the final step, allowing it to participate in further catalytic cycles.

This sequence of events is repeated for the second oxime group in 2,3-di(hydroxyimino)butane, ultimately leading to the complete conversion to butane-2,3-dione and two molecules of hydroxylamine.

Redox Mechanisms in Complex Formation and Catalytic Cycles

2,3-Di(hydroxyimino)butane is a redox-active ligand that plays a crucial role in the electrochemical behavior of its metal complexes and their application in catalysis. The ligand itself can undergo redox transformations, and its coordination to a metal center can stabilize various oxidation states of the metal, facilitating catalytic cycles.

A prominent example is the catalytic activity of nickel(II) dimethylglyoximate, [Ni(dmgH)₂], in the electro-oxidation of alcohols. In these systems, the complex is typically immobilized on an electrode surface. The catalytic cycle is believed to involve the oxidation of the nickel center from Ni(II) to a higher oxidation state, such as Ni(III) or Ni(IV).

A proposed mechanism for the electro-oxidation of an alcohol (RCH₂OH) at a [Ni(dmgH)₂]-modified electrode in alkaline medium is as follows:

Oxidation of the Nickel Center: The Ni(II) complex is first oxidized to a Ni(III) species at the electrode surface. [Ni(II)(dmgH)₂] → [Ni(III)(dmgH)₂(OH)] + H⁺ + e⁻

Hydrogen Atom Abstraction: The Ni(III) species then abstracts a hydrogen atom from the alcohol, leading to the formation of an alkoxide radical and the reduction of the nickel center back to Ni(II). [Ni(III)(dmgH)₂(OH)] + RCH₂OH → [Ni(II)(dmgH)₂] + RCH₂O• + H₂O

Oxidation of the Alkoxide Radical: The alkoxide radical is subsequently oxidized to the corresponding aldehyde or ketone.

Regeneration of the Catalyst: The Ni(II) complex is regenerated and can participate in another catalytic cycle.

Furthermore, studies on the electrochemical reduction of Ni(II)-dimethylglyoxime complexes have revealed the formation of a Ni(I) intermediate. The reaction scheme involves the adsorption of the Ni(II) complex onto the electrode surface, followed by a one-electron reduction to a Ni(I) species. This Ni(I) intermediate can then be further reduced. This demonstrates the ability of the dimethylglyoxime (B607122) ligand to stabilize lower oxidation states of the metal as well.

The redox chemistry of 2,3-di(hydroxyimino)butane and its complexes is a rich field of study, with the ligand actively participating in electron transfer processes that are fundamental to various catalytic applications.

Advanced Analytical Chemistry Applications of 2,3 Di Hydroxyimino Butane

Utilization as a Reagent for Metal Ion Complexation and Detection

2,3-Di(hydroxyimino)butane is a superior chelating agent that forms stable coordination complexes with several metal ions, including nickel, palladium, and cobalt. wikipedia.orgsigmaaldrich.com The molecule, often abbreviated as dmgH2 in its neutral form, can deprotonate to form an anionic ligand (dmgH−) that binds with metal cations. wikipedia.org

The most notable application of this compound is in the detection of nickel. moneidechem.com When 2,3-Di(hydroxyimino)butane is added to a solution containing nickel(II) ions, a characteristic and vibrant red precipitate of nickel dimethylglyoxime (B607122) is formed. chemicalbook.comvedantu.com This highly selective and sensitive reaction has long been a cornerstone of classical inorganic analysis for both identifying and quantifying nickel. moneidechem.com

Beyond nickel, 2,3-Di(hydroxyimino)butane is also an effective reagent for detecting other metal ions. It reacts with palladium in acidic solutions to form a distinct yellow precipitate, enabling its detection and quantification. chemicalbook.comvedantu.com The formation of these specifically colored metal ion complexes allows 2,3-Di(hydroxyimino)butane to be used as a photometric reagent and a metal indicator in various analytical procedures, including complexometric titrations. chemicalbook.comnih.gov

Table 1: Metal Ion Complexes with 2,3-Di(hydroxyimino)butane

| Metal Ion | Complex Formed | Color of Precipitate | Solution Condition |

| Nickel (Ni²⁺) | Ni(C₄H₇N₂O₂)₂ | Bright Red | Ammoniacal or weakly acidic |

| Palladium (Pd²⁺) | Pd(C₄H₇N₂O₂)₂ | Yellow | Dilute acid (e.g., HCl) |

Spectrophotometric Method Development for Specific Metal Analytes (e.g., Palladium, Platinum, Zirconium)

Spectrophotometry is a widely adopted analytical technique for determining the concentration of colored substances in a solution. asianpubs.org The intense colors of the complexes formed between 2,3-Di(hydroxyimino)butane and certain metal ions make it a suitable reagent for developing spectrophotometric methods. chemicalbook.com This approach is valued for its simplicity, speed, and sensitivity. pjsir.orglnu.edu.ua

Palladium (Pd) The yellow complex formed between palladium(II) and 2,3-Di(hydroxyimino)butane can be used for its spectrophotometric determination. vedantu.com The general principle involves measuring the absorbance of the colored complex and relating it to the concentration of the metal ion via Beer's law. While 2,3-Di(hydroxyimino)butane is effective, numerous other organic reagents have also been developed for the spectrophotometric determination of palladium, highlighting the versatility of this approach. For instance, the reagent 4-(N′-(4-imino-2-oxo-thiazolidine-5-ylidene)-hydrazino)-benzoic acid forms a complex with Pd(II) that has a maximum absorbance at a wavelength of 450 nm and is linear over a concentration range of 0.64–10.64 µg·mL−1. semanticscholar.orgresearchgate.net

Platinum (Pt) 2,3-Di(hydroxyimino)butane is also used as a photometric reagent for platinum. chemicalbook.com The development of spectrophotometric methods for platinum and other platinum group metals is an area of ongoing research due to their industrial and economic importance. jcchems.com The technique often involves the formation of a stable, colored complex that can be measured accurately. For example, 2-thenoyltrifluoroacetone (B1682245) has been successfully used for the spectrophotometric determination of both platinum(IV) and palladium(II) after extraction. rsc.org

Zirconium (Zr) While 2,3-Di(hydroxyimino)butane is not the primary reagent for zirconium, the development of spectrophotometric methods for this metal follows similar principles of complex formation. Various chromogenic reagents have been found to form stable, colored complexes with zirconium(IV), allowing for its quantification. These methods are crucial in industries such as nuclear energy and metallurgy. asianpubs.org The selection of the reagent and reaction conditions is critical to ensure sensitivity and selectivity, especially to differentiate zirconium from interfering ions like hafnium. jomardpublishing.com

Table 2: Comparison of Spectrophotometric Methods for Zirconium Determination

| Reagent | Wavelength (λmax) | pH / Medium | Beer's Law Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

| Dibromo-p-chloro-arsenazo (DBC-ASA) | 560 nm | 2.4 mol/L HNO₃ | 0 - 1.20 | 4.56 × 10⁴ |

| Chrome Azurol S (CAS) | 598 nm | 4.2 | 1 - 7 | 3.93 x 10³ |

| Picramine CA | Not specified | 0.5M HCl | 0.4 - 2.8 ppm | 2.4 x 10⁴ |

| Sulfobenzene azopyrocatechin | 530 nm | 3.0 | 0.24 - 6.5 | Not specified |

Emerging Research Directions and Future Outlook for 2,3 Di Hydroxyimino Butane Chemistry

Development of Novel 2,3-Di(hydroxyimino)butane-Based Ligand Architectures

The classical 2,3-di(hydroxyimino)butane ligand is well-known for its ability to form stable square planar complexes with transition metals like nickel. However, current research is focused on expanding the library of ligands derived from this core structure to access a wider range of coordination geometries, electronic properties, and functionalities. A primary strategy involves the condensation of 2,3-butanedione (B143835) monoxime with various amines and hydrazides to create more complex Schiff base ligands. These reactions introduce new donor atoms and functional groups, transforming the simple dioxime into a multifunctional chelating agent.

For instance, new Schiff base monoxime ligands have been synthesized by reacting 2,3-butanedione monoxime with compounds like 2-amino-4-nitrophenol. ijcce.ac.ir This approach yields ligands capable of coordinating with a variety of transition metal ions, including Co(II), Ni(II), Cu(II), Pd(II), and Pt(II). ijcce.ac.ir The resulting complexes often exhibit different coordination modes and geometries compared to the parent dioxime complexes. Spectral studies, such as IR and NMR, are crucial in elucidating the coordination environment and confirming the bidentate or polydentate nature of these new ligands. researchgate.net

Another avenue of exploration is the synthesis of vic-dioximes with appended functional groups that can participate in secondary interactions, such as hydrogen bonding or π-π stacking, to influence the self-assembly of the resulting metal complexes. The synthesis of vic-dioximes based on the reaction of dichloroglyoxime (B20624) with p-aminobenzoic acid and p-aminotoluene has been reported, demonstrating the versatility of synthetic routes to novel dioxime structures. nih.gov

The development of these novel ligand architectures is not limited to mononuclear complexes. The strategic design of dioxime-based ligands can also lead to the formation of binuclear or polynuclear metal complexes, which are of great interest for their potential in cooperative catalysis and as models for biological systems.

| Ligand Precursor 1 | Ligand Precursor 2 | Resulting Ligand Type | Potential Metal Ions | Reference |

| 2,3-Butanedione monoxime | 2-Amino-4-nitrophenol | Schiff Base Monoxime | Co(II), Ni(II), Cu(II), Pd(II), Pt(II) | ijcce.ac.ir |

| 2,3-Butanedione monoxime | 3-Aminophenol | Schiff Base | Mn(II), Fe(II) | researchgate.net |

| Dichloroglyoxime | p-Aminobenzoic acid | vic-Dioxime | Not specified | nih.gov |

| Dichloroglyoxime | p-Aminotoluene | vic-Dioxime | Not specified | nih.gov |

Exploration of New Catalytic Applications of its Metal Complexes

Metal complexes of 2,3-di(hydroxyimino)butane and its derivatives are being increasingly investigated for their catalytic activity in a variety of organic transformations. The electronic and steric environment around the metal center, which can be fine-tuned by modifying the ligand structure, plays a crucial role in determining the catalytic performance.

Schiff base complexes derived from 2,3-butanedione monoxime have shown significant promise as catalysts. For example, transition metal complexes of these ligands have been demonstrated to exhibit excellent catalytic activity in various reactions, sometimes at elevated temperatures and in the presence of water. ijcce.ac.ir The strong σ-donating ability of the oxime-imine ligand can stabilize higher oxidation states of the metal ion, which is often a key feature in catalytic cycles, particularly in oxidation reactions. ijcce.ac.ir

Recent studies have highlighted the catalytic potential of Schiff-base metal complexes in reactions such as the Claisen-Schmidt condensation for the synthesis of chalcones. mdpi.comresearchgate.net In some cases, these complexes have shown remarkable catalytic activity and have led to good product yields. mdpi.com The versatility of these catalysts is a significant advantage, and ongoing research aims to expand their application to a broader range of organic syntheses. The field is moving towards the development of both homogeneous and heterogeneous catalysts based on these complexes to address challenges in sustainable chemistry. ijcce.ac.ir

| Metal Complex Type | Catalytic Reaction | Key Findings | Reference |

| Cu(II) Schiff Base Complex | Claisen-Schmidt Condensation | Remarkable catalytic activity and good yield. | mdpi.com |

| Various Transition Metal Schiff Base Complexes | General Catalysis | Excellent catalytic activity at high temperatures and in the presence of water. | ijcce.ac.ir |

Integration with Supramolecular Chemistry and Materials Science

The ability of 2,3-di(hydroxyimino)butane-based ligands and their metal complexes to participate in non-covalent interactions makes them attractive building blocks for supramolecular chemistry and the design of functional materials. The planar nature of many of these complexes, along with the presence of hydrogen bond donors and acceptors, facilitates their assembly into well-defined one-, two-, and three-dimensional structures.

A classic example is the hydrogen bonding observed in nickel bis(dimethylglyoximate), where the two glyoximate ligands are linked by intramolecular hydrogen bonds to form a macrocyclic-like structure around the nickel ion. wikipedia.org These intermolecular interactions can be exploited in crystal engineering to control the packing of molecules in the solid state, leading to materials with desired properties. rsc.orgub.edumdpi.com The study of supramolecular interactions in the solid state is crucial for understanding and designing new crystalline materials. dntb.gov.ua

A significant area of emerging research is the incorporation of 2,3-di(hydroxyimino)butane-based metal complexes into metallo-supramolecular polymers (MSPs). nih.govresearchgate.netsemanticscholar.orgmdpi.com In these materials, the metal-ligand coordination bond acts as the connecting motif to build up polymeric chains. The properties of these MSPs can be tuned by changing the metal ion or the organic ligand, leading to materials with interesting optical, electronic, and responsive properties. For example, iron(II) metallo-supramolecular polymers based on thieno[3,2-b]thiophene (B52689) have been investigated for their electrochromic applications. mdpi.com

Furthermore, the principles of crystal engineering can be applied to design metal-organic frameworks (MOFs) using dioxime-based ligands. While this is a less explored area for this specific ligand, the potential exists to create porous materials with applications in gas storage, separation, and catalysis.

| Supramolecular System | Key Interactions | Potential Applications |

| Nickel bis(dimethylglyoximate) | Intramolecular and Intermolecular Hydrogen Bonding | Analytical Chemistry, Pigments |

| Metallo-Supramolecular Polymers | Metal-Ligand Coordination, π-π stacking | Electrochromic Devices, Sensors, Self-healing Materials |

| Crystal Engineered Solids | Hydrogen Bonding, Halogen Bonding, van der Waals forces | Functional Materials with Tailored Physical Properties |

Computational Predictions for Advanced Ligand Design

Computational chemistry has become an indispensable tool in modern catalyst and materials design. mdpi.com For 2,3-di(hydroxyimino)butane chemistry, computational methods, particularly Density Functional Theory (DFT), are being employed to understand the electronic structure, stability, and reactivity of metal complexes. epstem.net These theoretical studies provide valuable insights that can guide the synthesis of new ligands and the prediction of their properties.